N-Methyl-5-nitro-2,3-dioxo-2,3-dihydro-1H-indole-1-carboxamide
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Overview
Description
N-Methyl-5-nitro-2,3-dioxo-2,3-dihydro-1H-indole-1-carboxamide is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes a nitro group, a methyl group, and a carboxamide group attached to the indole core. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-5-nitro-2,3-dioxo-2,3-dihydro-1H-indole-1-carboxamide can be achieved through several methods. One common approach involves the Fischer indole synthesis, which utilizes phenylhydrazine and a ketone under acidic conditions to form the indole core . The introduction of the nitro group can be accomplished through nitration reactions using nitric acid and sulfuric acid. The methyl group can be added via methylation reactions using methyl iodide and a base such as potassium carbonate. The carboxamide group is typically introduced through amidation reactions using an appropriate amine and a carboxylic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and methylation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-5-nitro-2,3-dioxo-2,3-dihydro-1H-indole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate.
Substitution: The methyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Alkyl halides, aryl halides, bases like sodium hydroxide.
Major Products Formed
Amino derivatives: Formed through reduction of the nitro group.
Nitroso derivatives: Formed through partial oxidation.
Substituted indoles: Formed through nucleophilic substitution reactions.
Scientific Research Applications
N-Methyl-5-nitro-2,3-dioxo-2,3-dihydro-1H-indole-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-Methyl-5-nitro-2,3-dioxo-2,3-dihydro-1H-indole-1-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core but different functional groups.
Tryptophan: An essential amino acid with an indole ring, involved in protein synthesis.
Serotonin: A neurotransmitter derived from tryptophan, with an indole structure.
Uniqueness
N-Methyl-5-nitro-2,3-dioxo-2,3-dihydro-1H-indole-1-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
141046-95-9 |
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Molecular Formula |
C10H7N3O5 |
Molecular Weight |
249.18 g/mol |
IUPAC Name |
N-methyl-5-nitro-2,3-dioxoindole-1-carboxamide |
InChI |
InChI=1S/C10H7N3O5/c1-11-10(16)12-7-3-2-5(13(17)18)4-6(7)8(14)9(12)15/h2-4H,1H3,(H,11,16) |
InChI Key |
IMLKMCLEESZQCY-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C1=O |
Origin of Product |
United States |
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